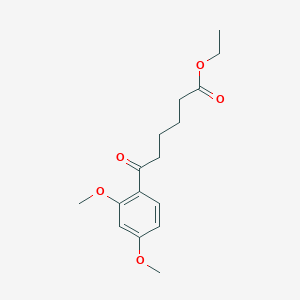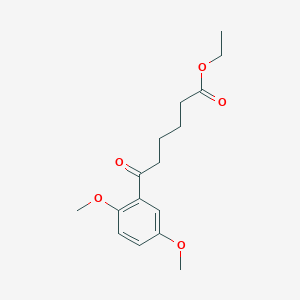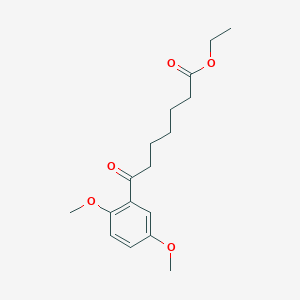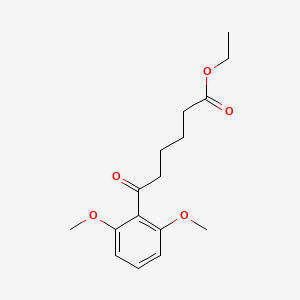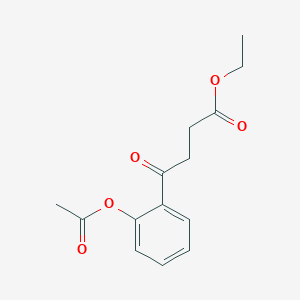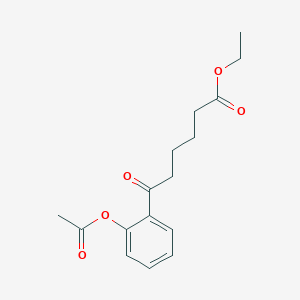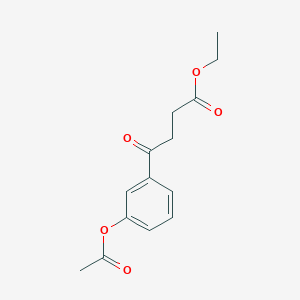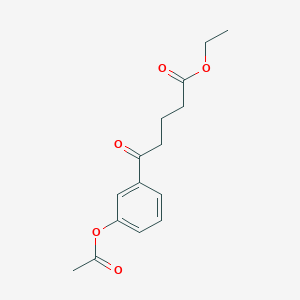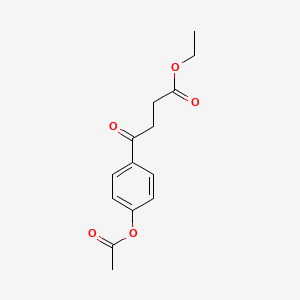
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate, commonly known as ethyl-3,4,5-trimethoxybenzoate, is a compound found in various plants, including hops, myrtle and yerba mate. It is a derivative of benzoic acid, and is a white crystalline solid with a melting point of 78-80°C. Ethyl-3,4,5-trimethoxybenzoate has a wide range of applications in various fields, including organic synthesis, pharmaceuticals and biochemistry.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate, identified as compound T-2 in a study, was synthesized and evaluated for its antioxidant properties. This compound was tested alongside other 4-hydroxycoumarin derivatives for in vitro antioxidant activity in a hypochlorous system. The synthesis of T-2 involves a Knoevenagel reaction followed by a Michael addition reaction. The study highlighted its significant potential as an antioxidant agent (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
Another study explored the growth-regulating activity of this compound on soybean plants. The compound, along with other derivatives, was tested in various concentrations for its effects on plant growth. The results showed a concentration-dependent growth regulation, with this compound exerting a significant suppression effect on plant biomass accumulation, root length, and plant height (Stanchev et al., 2010).
Synthesis and Molecular Structure
A study focused on the synthesis, molecular structure, and evaluation of this compound for its antimicrobial and antioxidant activities. The study detailed the Knoevenagel condensation reaction used for synthesis and provided insights into the compound's structure through spectral studies and X-ray diffraction (Kumar et al., 2016).
Biosynthesis of Ethylene from Methionine
Research on the biosynthesis of ethylene from methionine identified this compound as a putative intermediate. The study used various spectroscopic methods to identify the compound in culture fluids of different bacteria and fungi, contributing to our understanding of ethylene biosynthesis (Billington et al., 1979).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as (e)-3-(3,4,5-trimethoxyphenyl) acrylic acid (tmca) amide derivatives have shown good binding interactions with the gaba transferase .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anticonvulsant and sedative activities
Biochemical Pathways
Related compounds have been associated with the gaba neurotransmission pathway , which plays a crucial role in inhibitory signaling in the nervous system.
Pharmacokinetics
Natural products with similar structures often allow for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Related compounds have shown promising cytostatic activity against multiple cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as gene mutations or other environmental factors .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate plays a significant role in biochemical reactions, particularly due to its interaction with several key enzymes and proteins. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various therapeutic effects, including anti-cancer properties.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its effects on Hsp90 and TrxR can influence cellular stress responses and redox balance, respectively .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus destabilizing microtubules . This action is crucial for its anti-cancer effects. Furthermore, the compound’s inhibition of Hsp90 disrupts the folding and function of various client proteins, leading to impaired cell survival pathways . The inhibition of TrxR by the compound affects the redox state of the cell, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding to plasma proteins can affect its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its therapeutic effects .
Propiedades
IUPAC Name |
ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVKSUEKGYRDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645847 |
Source


|
| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856811-67-1 |
Source


|
| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

